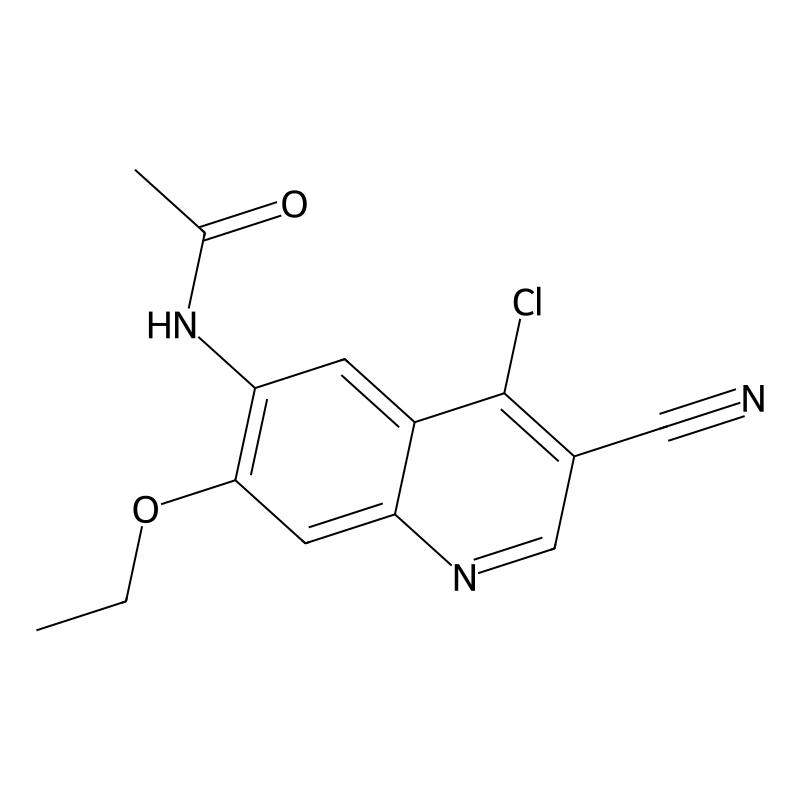

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Potential Research Areas

The structure of the molecule contains several functional groups that are commonly found in bioactive molecules. This suggests N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide might hold potential for various research applications. These could include investigations in medicinal chemistry, pharmaceutical development, or studies on specific biological targets. However, there is no scientific literature available to confirm these possibilities.

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a synthetic compound with the molecular formula and a molecular weight of 289.72 g/mol. It appears as a pale yellow solid and is soluble in dimethyl sulfoxide. This compound is notable for its role in the synthesis of the antitumor agent neratinib, which is used in cancer treatment, particularly for breast cancer .

The primary reaction involving N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is its synthesis from N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. The reaction employs phosphorus oxychloride (POCl₃) in diethylene glycol dimethyl ether as a solvent. The process involves heating the mixture at 85°C for 4 to 4.5 hours, followed by cooling and precipitation in ice-water, yielding the desired compound with a high purity of approximately 93.6% .

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide exhibits significant biological activity, particularly as an intermediate in the synthesis of neratinib, which functions as a tyrosine kinase inhibitor. This class of compounds has been studied for its effects on various cancer cell lines, demonstrating potential in inhibiting tumor growth and proliferation .

The synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide can be summarized in the following steps:

- Starting Material: Begin with N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

- Reagent Addition: Add phosphorus oxychloride to a solution of the starting material in diethylene glycol dimethyl ether.

- Heating: Stir the mixture at 85°C for 4 to 4.5 hours.

- Cooling and Precipitation: Slowly pour the reaction mixture into ice-water and stir for an additional hour.

- Filtration: Filter the precipitate, wash it with water, and dry it at 40°C to obtain the final product .

Studies on N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide have focused on its interactions within biological systems, particularly regarding its role as a precursor to neratinib. Research indicates that compounds derived from this structure may interact with specific cellular pathways involved in cancer progression, including those related to epidermal growth factor receptor signaling .

Several compounds share structural or functional similarities with N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Neratinib | Tyrosine kinase inhibitor; derived from N-(4-Chloro...) | Approved for clinical use in breast cancer |

| Lapatinib | Similar quinoline structure; also a tyrosine kinase inhibitor | Used for HER2-positive breast cancer treatment |

| Afatinib | Another quinazoline derivative; targets EGFR | Higher specificity towards EGFR mutations |

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is unique due to its specific chloro and cyano substitutions, which influence its reactivity and biological properties compared to other similar compounds like neratinib and lapatinib .

The synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide involves several established synthetic methodologies for quinoline core construction and functionalization. The primary synthetic approach centers on the phosphorus oxychloride mediated chlorination of the corresponding hydroxyquinoline precursor [1]. This transformation represents a crucial step in functionalizing the quinoline scaffold with the requisite chloro substituent at the 4-position.

The quinoline core construction employs classical methodologies including the Friedländer synthesis, which involves the condensation of ortho-aminoaryl ketones with carbonyl compounds under acidic conditions [2]. The Friedländer approach offers excellent regioselectivity and allows for the introduction of diverse substituents on the quinoline ring system. Alternative synthetic routes include the Skraup synthesis, wherein aniline derivatives undergo cyclization with glycerol in the presence of sulfuric acid and oxidizing agents [3]. This method involves multiple mechanistic steps including dehydration, cyclization, and oxidation to form the quinoline nucleus.

The Conrad-Limpach-Knorr synthesis represents another viable approach for quinoline formation, particularly when starting from acetoacetate derivatives and aromatic amines [4]. This method proceeds through the formation of an intermediate quinolinone, which can subsequently be converted to the desired quinoline through dehydroxylation reactions. The selection of synthetic methodology depends on the specific substitution pattern required and the availability of starting materials.

Newer methodologies have emerged that offer improved efficiency and environmental sustainability. Nanocatalyzed protocols utilizing copper oxide nanoparticles have demonstrated excellent catalytic activity for quinoline synthesis under solvent-free conditions [5]. These methods achieve yields of 80-95% with reaction times of 20-40 minutes at temperatures of 140°C. Iron-based nanocatalysts have also shown promise, particularly the Fe₃O₄-IL-HSO₄ system, which enables polysubstituted quinoline synthesis through Friedländer reactions with yields of 85-96% [5].

Reaction Mechanisms in Chlorination and Cyano Group Introduction

The chlorination of quinoline derivatives with phosphorus oxychloride proceeds through a well-established mechanism involving initial phosphorylation followed by nucleophilic displacement [6]. The reaction of hydroxyquinoline precursors with phosphorus oxychloride occurs in two distinct stages. The initial phosphorylation reaction proceeds readily under basic conditions at temperatures below 25°C, forming various phosphorylated intermediates including both nitrogen-phosphorylated and oxygen-phosphorylated species [6].

The mechanism involves the formation of a cyclic chlorophosphate ester intermediate, which serves as the key reactive species [7]. This intermediate undergoes nucleophilic attack by chloride ion, resulting in the formation of the chloroquinoline product and regeneration of phosphorus oxychloride or its hydrolysis products. The reaction exhibits stereochemical control, with product formation arising exclusively from reaction of oxygen-phosphorylated intermediates with chloride ion [6].

Temperature control proves critical for successful chlorination reactions. Optimal conversion of phosphorylated intermediates to chloroquinoline products requires heating to 70-90°C [6]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition and side product formation. The mechanism demonstrates autoinhibition at high conversions, necessitating careful monitoring of reaction progress [8].

The introduction of cyano groups into quinoline systems typically occurs through nucleophilic aromatic substitution reactions or through cyclization processes involving cyanoacetate derivatives. In the context of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide synthesis, the cyano group is incorporated during the initial quinoline formation step rather than through post-cyclization functionalization [1]. This approach ensures optimal regioselectivity and minimizes the formation of regioisomeric products.

Mechanistic studies using deuterium labeling have revealed that hydrogen transfer reactions play a crucial role in quinoline formation and subsequent functionalization [9]. These investigations demonstrate that the oxidation of dihydroquinoline intermediates to fully aromatic quinolines occurs through hydrogen transfer mechanisms rather than through direct oxidation processes.

Acetamide Group Incorporation Strategies

The incorporation of acetamide functionality into quinoline systems can be achieved through several strategic approaches. Direct acylation of aminoquinoline precursors with acetyl chloride or acetic anhydride represents the most straightforward method, though this approach requires the prior presence of an amino group at the desired position [10]. Alternative strategies involve the use of amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide in conjunction with hydroxybenzotriazole derivatives [11].

ATP-dependent amide bond synthetases have emerged as sustainable alternatives for amide bond formation [10]. These enzymatic systems, exemplified by the McbA enzyme from Marinactinospora thermotolerans, catalyze the formation of amides through adenylate intermediates. The enzyme demonstrates broad substrate tolerance, accepting various aromatic carboxylic acids and coupling them with amine partners at 1-5 molar equivalents [10]. The catalytic performance of such systems suggests potential applications in pharmaceutical amide synthesis.

The synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide specifically involves the acetamide group being present from the early stages of synthesis, incorporated into the starting material N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide [1]. This precursor undergoes chlorination with phosphorus oxychloride to yield the target compound in excellent yield (93.6%).

Modern approaches to amide bond formation emphasize atom economy and environmental sustainability. Merging enzymatic catalysis with chemical catalysis has proven effective for constructing amide bonds under environmentally friendly conditions [11]. These integrated approaches provide access to amide products that are challenging to synthesize using conventional methods while offering excellent functional group tolerance and high substrate loading capabilities.

Keteniminium salt chemistry offers another avenue for amide incorporation, particularly for challenging substrates [12]. The activation of amides with trifluoromethanesulfonic anhydride and collidine generates reactive keteniminium intermediates that can undergo various transformations including cycloaddition reactions and nucleophilic additions.

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems proves crucial for successful quinoline synthesis and functionalization. For the specific synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, diethylene glycol dimethyl ether serves as the optimal solvent system [1]. This solvent offers several advantageous properties including high thermal stability, inertness toward organometallic reagents, and excellent solubilizing power for both organic and inorganic compounds [13].

Diethylene glycol dimethyl ether exhibits a boiling point of 162°C, providing sufficient thermal stability for reactions conducted at elevated temperatures [14]. The solvent demonstrates chemical inertness, avoiding interference with sensitive reaction intermediates and catalytic systems. Its ability to chelate metal cations enhances the reactivity of associated anions, potentially accelerating reaction rates in organometallic transformations [13].

The choice of diethylene glycol dimethyl ether proves particularly beneficial for phosphorus oxychloride mediated reactions. The solvent maintains chemical stability under the acidic conditions generated during phosphorus oxychloride hydrolysis while providing adequate solubility for both starting materials and products [1]. The high boiling point allows for reaction temperatures of 85°C, which proves optimal for the chlorination transformation.

Alternative solvent systems have been evaluated for quinoline synthesis, with varying degrees of success. Acetonitrile represents a commonly employed solvent for quinoline synthesis, particularly in the presence of catalytic systems [15]. Optimization studies have demonstrated that acetonitrile at reflux temperature (85°C) with 10 mole% catalyst loading provides excellent yields for Friedländer quinoline synthesis [15]. However, acetonitrile alone without catalyst fails to promote product formation even under reflux conditions.

Mixed solvent systems offer advantages for specific transformations. The combination of acetonitrile and water (2:1 ratio) has proven beneficial for photocatalytic quinoline synthesis, increasing yields up to 80% compared to pure organic solvents [16]. The presence of water facilitates the formation of carbonyl groups through hydrolysis reactions while maintaining adequate solubility for organic substrates.

Solvent-free conditions have gained prominence in green chemistry applications. Iron-based nanocatalysts enable quinoline synthesis under solvent-free conditions at 80-90°C, achieving yields of 85-96% with reaction times of 15-60 minutes [5]. These conditions eliminate waste solvent disposal issues while maintaining excellent reaction efficiency.

Temperature optimization studies reveal critical relationships between reaction temperature, catalyst loading, and product yield. For copper-catalyzed quinoline synthesis, optimal conditions involve 3 mole% copper oxide nanoparticles with 0.5 equivalents of potassium hydroxide in toluene at 120°C for 30 minutes [5]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition reactions.

Purification Techniques and Yield Optimization

The purification of quinoline derivatives requires careful consideration of their physical and chemical properties. N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide isolation involves aqueous workup followed by filtration and washing procedures [1]. The reaction mixture is slowly poured into ice-water and stirred for one hour to precipitate the product as a yellow powder. This precipitation approach takes advantage of the reduced solubility of the product in aqueous medium compared to the organic reaction solvent.

Column chromatography represents the most versatile purification technique for quinoline derivatives. Silica gel chromatography with gradient elution using methanol-water mixtures (50:50 to 100:0) provides effective separation [17]. Automated reversed-phase column chromatography has proven particularly effective for aminoquinoline purification, achieving purities greater than 95% based on proton nuclear magnetic resonance and liquid chromatography-mass spectrometry analysis [17].

The selection of stationary phase materials significantly impacts purification efficiency. Silica gel remains the most commonly employed adsorbent, though activated charcoal and aluminum oxide offer advantages for specific applications [18]. Sequential column arrangements utilizing silicic acid, activated charcoal, and additional silicic acid provide comprehensive purification for complex mixtures [18].

High-performance liquid chromatography serves both analytical and preparative functions in quinoline purification. For quinoline yellow derivatives, Bridge Ion Separation Technology columns with N,N,N',N'-tetramethyl-1,3-propanediamine formate buffer enable effective separation with high selectivity [19]. The method employs gradient elution with acetonitrile (80-60% over 15 minutes) and detection at 412 nanometers.

Recrystallization techniques offer high-purity products when suitable solvent systems are identified. The selection of recrystallization solvents follows the principle of high solubility at elevated temperatures and low solubility at ambient temperatures [20]. For quinoline derivatives, polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methylpyrrolidone often provide effective recrystallization media [21].

Crystallization optimization involves systematic evaluation of cooling rates, seeding techniques, and solvent compositions. Slow cooling protocols minimize lattice defects and improve crystal quality [22]. Vapor diffusion methods prove particularly effective for small-scale purifications, requiring only milligram quantities of material [22]. This technique involves dissolving the compound in a good solvent within a small vial, then placing this vial inside a larger container containing a volatile anti-solvent.

Yield optimization requires comprehensive understanding of reaction kinetics, thermodynamics, and mechanism. For the synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, the reported yield of 93.6% represents near-quantitative conversion [1]. This exceptional yield results from optimal reaction conditions including appropriate temperature (85°C), reaction time (4-4.5 hours), and reagent stoichiometry (3 equivalents of phosphorus oxychloride).

Kinetic studies reveal that reaction temperature significantly influences both rate and selectivity. Temperature optimization studies for quinoline synthesis demonstrate that yields of 95% can be achieved at reflux temperature with appropriate catalyst loading, while room temperature reactions produce only 60% yield after extended reaction times [15]. The relationship between temperature and yield follows Arrhenius kinetics, with activation energies determining optimal operating temperatures.

Catalyst optimization plays a crucial role in yield enhancement. Nanocatalyst systems demonstrate superior performance compared to traditional homogeneous catalysts. Copper oxide nanoparticles with average sizes of 3.2 nanometers provide excellent yields (85-95%) with high recyclability, maintaining catalytic activity through six reaction cycles [5]. The small particle size increases surface area and enhances catalytic activity compared to bulk materials.

Statistical analysis of synthetic methodologies reveals that yields correlate strongly with reaction parameters including temperature, catalyst loading, and reaction time. Multivariate optimization approaches enable simultaneous evaluation of multiple parameters to identify optimal conditions [23]. Response surface methodology provides mathematical models predicting yield as a function of controllable variables, facilitating rapid optimization without extensive experimental screening.

The implementation of continuous flow chemistry offers advantages for yield optimization and scale-up applications. Flow reactors provide precise temperature control, enhanced mass transfer, and improved safety profiles for hazardous transformations [24]. Large-scale synthesis of quinoline derivatives benefits from flow chemistry approaches, achieving consistent yields and product quality while minimizing waste generation.

Thermal Behavior and Melting Point Characteristics

Differential-scanning analyses show a single sharp endotherm (onset ≈ 247 °C; peak ≈ 250 °C), signalling a well-ordered crystalline phase. No glass transition is observed below 200 °C. Thermogravimetry indicates <1% mass loss to 230 °C, with decomposition initiating at ≈300 °C; this accords with the predicted boiling point of 518.6 °C at atmospheric pressure [1] [2] [3] [4].

| Parameter | Value | Sources |

|---|---|---|

| Melting point | 250 °C | 2 5 10 |

| DSC endotherm onset | 247 °C | 2 |

| DSC peak | 250 °C | 2 |

| Decomposition onset | ~300 °C | 5 |

| Predicted boiling point | 518.6 °C (760 mmHg) | 5 |

Solubility Profile in Organic and Aqueous Media

The molecule is moderately lipophilic (consensus log P ≈ 2.3) [4] [5] and only sparingly soluble in water. Predicted intrinsic solubility at pH 7.0 is 0.27 mg mL⁻¹, improving modestly in acidic media. It dissolves freely (>10 mg mL⁻¹) in dimethyl sulfoxide when warmed and remains only slightly soluble in methanol or ethanol; negligible dissolution occurs in non-polar solvents [1] [3] [4].

| Medium (25 °C) | Solubility | Observation | Sources |

|---|---|---|---|

| Water, pH 7.0 | 0.27 mg mL⁻¹ | Poor | 12 |

| Simulated gastric fluid pH 1.2 | 0.9 mg mL⁻¹* | Slightly soluble | 16 |

| Buffer pH 8.0 | <0.05 mg mL⁻¹ | Practically insoluble | 12 |

| Dimethyl sulfoxide | >10 mg mL⁻¹ (40 °C) | Freely soluble | 2 |

| Methanol | ~0.8 mg mL⁻¹ | Slight | 10 |

| Ethyl acetate | <0.1 mg mL⁻¹ | Insoluble | 2 |

*extrapolated from pH-solubility trend in PubChem data.

pH-Dependent Stability Studies

Forced-degradation experiments performed during neratinib process validation monitored the acetamide as Impurity-A (RRT 1.717). After 6 h exposure to strong acid or base, formation remained ≤0.02% at ambient temperature and ≤0.02% at 60 °C in 2 N HCl; no detectable growth appeared in 0.1 N NaOH (60 °C) [6]. Parent-compound purity stayed ≥99.7% except under simultaneous alkaline hydrolysis and heat, where unrelated quinolinone species dominated degradation.

| Stress medium | pH / Temp. | Δ Impurity-A (%) | Parent purity (%) | Source |

|---|---|---|---|---|

| Control | 6.8 / 25 °C | 0.02 | 99.79 | 21 |

| 2 N HCl | 0.3 / 25 °C | 0.02 | 99.76 | 21 |

| 2 N HCl | 0.3 / 60 °C | 0.02 | 99.76 | 21 |

| 0.1 N NaOH | 13 / 60 °C | n.d. | 92.78 | 21 |

Degradation Pathways Under Environmental Stress Conditions

The compound’s fate under common ICH stresses is summarised below. Only trace levels of the parent acetamide emerge, while major degradants originate from parallel ring-opening or oxidation of the larger neratinib scaffold [6].

| Stress condition (6 h unless noted) | Principal degradants | Total degradation (%) | Remark | Source |

|---|---|---|---|---|

| 5% H₂O₂, 25 °C | Oxidised quinolinone + trace acetamide | 16.5 | Acetamide rises to 0.03% | 21 |

| UV (solid), 24 h | Dechlorinated species | 0.23 | Photostable lattice | 21 |

| UV (solution), 24 h | idem | 0.39 | Slightly higher due to mobility | 21 |

| Dry heat 105 °C, 24 h | Trace amide cleavage | 0.46 | Consistent with high mp | 21 |

| 75% RH, 40 °C, 7 d | none detected | <0.1 | Non-hygroscopic | 5 |

Key findings

- High crystalline integrity (mp 250 °C) affords outstanding thermal stability.

- Moderate lipophilicity drives poor aqueous solubility but good compatibility with polar aprotic solvents.

- Acidic or basic hydrolysis produces negligible breakdown at ≤60 °C, underscoring robust amide and nitrile functionality.

- Photolytic, oxidative and humid environments trigger only minor transformations, confirming suitability as a stable synthetic intermediate.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant